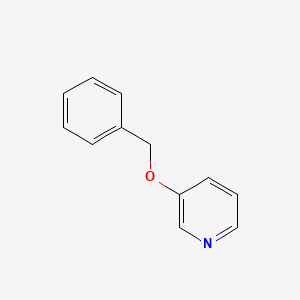

3-Benzyloxypyridine

Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net As a π-deficient heterocycle, pyridine exhibits unique reactivity that makes it both a versatile substrate and a valuable reagent. researchgate.net The introduction of a benzyloxy group at the 3-position of the pyridine ring, yielding 3-Benzyloxypyridine, significantly influences the electronic properties and reactivity of the scaffold. This substitution provides a strategic point for further chemical modification and introduces a bulky, lipophilic group that can engage in specific binding interactions within biological targets.

The synthesis of this compound itself can be achieved through various methods, including the reaction of 3-hydroxypyridine (B118123) with benzyl (B1604629) bromide. This straightforward etherification provides a stable yet versatile intermediate for more complex synthetic endeavors. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected under specific conditions to reveal the 3-hydroxypyridine core. This strategic use of the benzyl group is a common tactic in multi-step organic synthesis.

Significance as a Privileged Scaffold in Advanced Organic Synthesis and Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The this compound moiety has emerged as such a scaffold, primarily due to its structural features that facilitate key interactions with biological macromolecules.

In advanced organic synthesis, derivatives of this compound serve as crucial intermediates. For instance, functionalized versions like 6-Benzyloxypyridine-3-boronic acid are instrumental in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds. chemimpex.com This enables the construction of complex biaryl structures, which are prevalent in many biologically active molecules. Similarly, aminated derivatives such as 2-Amino-3-benzyloxypyridine (B18056) are key precursors in the synthesis of kinase inhibitors. lookchem.comchemicalbook.com

The significance of the this compound scaffold is profoundly highlighted in the field of medicinal chemistry. It forms the core of a novel series of compounds developed as potent inhibitors of crucial signaling proteins implicated in cancer, such as c-MET and ALK receptor tyrosine kinases. nih.govnih.gov In the design of these inhibitors, the 3-benzyloxy group was specifically engineered to occupy a hydrophobic pocket in the kinase domain, mimicking the interaction of a dichlorophenyl group in an earlier lead compound but with improved ligand efficiency. nih.govnih.govresearchgate.net This strategic design led to the development of the clinical candidate Crizotinib, a potent dual inhibitor of c-MET and ALK. nih.govnih.govresearchgate.net

Furthermore, derivatives of this compound have been explored for their potential as inhibitors of other kinases, such as mitogen-activated protein kinase p38α and leukotriene A-4 hydrolase. lookchem.comdrugbank.com The versatility of this scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. For example, 2-Amino-3-benzyloxypyridine has been utilized in the preparation of pyridinyl/pyridazinyloxymethyl substituted Raf kinase inhibitors and in the synthesis of other complex heterocyclic systems with potential biological activity. chemicalbook.commdpi.com

The following table summarizes some key derivatives of this compound and their applications in chemical research:

| Compound Name | Application |

| 6-Benzyloxypyridine-3-boronic acid | Intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceuticals. chemimpex.com |

| 2-Amino-3-benzyloxypyridine | Key intermediate in the synthesis of Raf kinase and p38α kinase inhibitors. lookchem.comchemicalbook.com |

| 3-(Benzyloxy)pyridine-4-carbonitrile | Building block for antiviral agents and kinase inhibitors. vulcanchem.com |

| 2,6-Bis(benzyloxy)pyridine-3-boronic acid | Used in the synthesis of complex organic molecules through borylation and subsequent reactions. a2bchem.com |

| 3-[1-(3-Benzyloxy-pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-one | Investigated for potential antibacterial activity. mdpi.com |

The continued exploration of this compound and its derivatives in chemical research promises to yield further insights into reaction mechanisms and contribute to the discovery of new and effective therapeutic agents. Its established role as a privileged scaffold ensures its place as a molecule of significant interest in the scientific community.

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFWIZOFFLRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434107 | |

| Record name | 3-Benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76509-17-6 | |

| Record name | 3-Benzyloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 3 Benzyloxypyridine

Strategies for O-Benzylation of Pyridine (B92270) Scaffolds

The introduction of a benzyl (B1604629) ether at the 3-position of a pyridine ring can be accomplished through various synthetic routes. These methods often involve the reaction of a pyridine derivative with a benzylating agent.

Nucleophilic Aromatic Substitution Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. The reaction of halopyridines with nucleophiles under microwave irradiation has been shown to be an efficient method for preparing substituted pyridines. sci-hub.se For instance, the reaction of 2-iodopyridine (B156620) with benzyl alcohol in N-methylpyrrolidone (NMP) under microwave heating yields 2-benzyloxypyridine in 81% yield. sci-hub.se While this example pertains to the 2-position, the principles can be extended to the synthesis of 3-benzyloxypyridine from 3-halopyridines. The reactivity of halopyridines in these reactions is influenced by the nature of the halogen, with the general trend for sulfur nucleophiles being I > Br > Cl > F. sci-hub.se However, for oxygen nucleophiles like benzyl alcohol, the reactivity order can be F > Cl > Br > I. sci-hub.se A study on SNAr reactions developed a quantitative model to predict reaction rates and regioselectivity based on computed molecular descriptors of the electrophile. chemrxiv.orgrsc.org This model was built using experimental data from reactions between benzyl alcohol and a diverse set of 74 unique electrophiles, including various substituted heterocycles. chemrxiv.orgrsc.org

Microwave-Assisted Synthetic Approaches to Benzyloxypyridines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of benzyloxypyridines, offering significant reductions in reaction times compared to conventional heating methods. sci-hub.se Microwave heating can provide a convenient and efficient pathway to substituted pyridines. sci-hub.se For example, microwave irradiation has been used in the synthesis of amino-substituted 2-benzyloxypyridines via palladium-catalyzed amination. kisti.re.kr The use of microwave heating has also been reported to reduce the required amount of reagents and reaction times for benzyl transfer reactions. orgsyn.org

Utilization of 2-Benzyloxypyridine as a Benzyl Transfer Reagent

An innovative approach to benzylation involves the use of 2-benzyloxypyridine as a benzyl transfer reagent. This method provides a neutral alternative to traditional benzylation techniques that often require harsh acidic or basic conditions. beilstein-journals.orgd-nb.infonih.govsigmaaldrich.com

The active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, can be generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgd-nb.infonih.govresearchgate.net This process involves the N-methylation of 2-benzyloxypyridine, which creates a highly reactive species that readily transfers the benzyl group. beilstein-journals.orgd-nb.infonih.gov The in-situ generation offers advantages by avoiding the isolation of the active salt. beilstein-journals.orgnih.gov

The in-situ generated 2-benzyloxy-1-methylpyridinium triflate is effective for the benzylation of a wide range of alcohols, including primary, secondary, and tertiary alcohols, under mild and neutral conditions. beilstein-journals.orgsigmaaldrich.com The reaction is typically carried out in the presence of magnesium oxide as an acid scavenger. beilstein-journals.org This methodology is compatible with various functional groups, such as esters and carbamates. beilstein-journals.org A general procedure involves mixing the alcohol with 2-benzyloxypyridine and magnesium oxide, followed by the addition of methyl triflate and heating. beilstein-journals.orgvulcanchem.com

This reagent can also be used for the selective benzylation of carboxylic acids to form benzyl esters. d-nb.infonih.govorganic-chemistry.org The reaction is mediated by triethylamine (B128534), which acts as both a promoter and a scavenger, preventing side reactions. organic-chemistry.org This method demonstrates high functional group tolerance and is compatible with complex molecules. organic-chemistry.org

In-Situ Generation of 2-Benzyloxy-1-methylpyridinium Triflate

Derivatization and Functionalization of the this compound Ring

Once synthesized, the this compound scaffold can be further modified to introduce additional functional groups, leading to a diverse range of derivatives with potential applications in various fields, including medicinal chemistry.

For instance, 2-amino-3-benzyloxypyridine (B18056) is a key intermediate in the synthesis of various compounds. chemicalbook.com It can be prepared from 2-amino-3-hydroxypyridine (B21099) and benzyl chloride. prepchem.com This derivative has been used in the synthesis of inhibitors of mitogen-activated protein kinase p38α. chemicalbook.com Furthermore, a series of 2-amino-5-aryl-3-benzyloxypyridines were developed, leading to the clinical candidate crizotinib. researchgate.net

The this compound ring can also undergo electrophilic aromatic substitution. For example, this compound can be converted to its N-oxide, which can then be subjected to further reactions. uni-regensburg.de Additionally, the fluorination of 3-benzyloxy-substituted pyridines has been shown to occur with modest to high selectivity adjacent to the ether substituent. acs.org The resulting fluorinated pyridines can then undergo nucleophilic aromatic substitution to introduce a variety of functional groups. acs.org

Another approach to functionalization involves the lithiation of bromopyridines. For example, 3-bromopyridine (B30812) can be lithiated and then reacted with various electrophiles to introduce substituents at the 3-position. researchgate.net This strategy has been used to synthesize 3-substituted pyridines, including boronic acids. researchgate.net

The following table summarizes some of the key reactions and conditions discussed:

| Reaction | Starting Material | Reagent(s) | Product | Yield | Reference |

| Nucleophilic Aromatic Substitution | 2-Iodopyridine | Benzyl alcohol, NMP, Microwave | 2-Benzyloxypyridine | 81% | sci-hub.se |

| Benzylation of Alcohol | Alcohol | 2-Benzyloxypyridine, Methyl triflate, MgO | Benzyl ether | Good to Excellent | beilstein-journals.org |

| Benzylation of Carboxylic Acid | Carboxylic Acid | 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine | Benzyl ester | 81-98% | organic-chemistry.org |

| Synthesis of 2-Amino-3-benzyloxypyridine | 2-Amino-3-hydroxypyridine | Benzyl chloride, NaOH, Adogen 464 | 2-Amino-3-benzyloxypyridine | - | prepchem.com |

| Fluorination | 3-Benzyloxy-5-substituted pyridine | AgF₂ | 2-Fluoro-3-benzyloxy-5-substituted pyridine | Modest to High Selectivity | acs.org |

Introduction of Amino Substituents via Amination Reactions

The introduction of an amino group onto the this compound core is a critical step in the synthesis of numerous biologically active compounds. Various amination strategies have been developed to achieve this transformation, with metal-catalyzed cross-coupling reactions being particularly prominent.

One notable method involves the Ullmann-type amination of halo-substituted benzyloxypyridines. For instance, the reaction of 5-bromo-3-benzyloxypyridine with an excess of ammonia (B1221849) in the presence of a copper(I) bromide catalyst can yield 5-benzyloxypyridine-3-amine. This reaction is typically carried out in a methanolic ammonia solution at elevated temperatures.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer a more general and efficient route to amino-substituted benzyloxypyridines. koreascience.krresearchgate.net This methodology allows for the coupling of various amines with halo-benzyloxypyridines under relatively mild conditions, often facilitated by microwave irradiation to enhance reaction rates and yields. koreascience.krresearchgate.net The choice of palladium catalyst and ligand system is crucial for the success of these transformations. koreascience.krresearchgate.net

The resulting amino-benzyloxypyridines are valuable intermediates. For example, 2-amino-3-benzyloxypyridine is a known inhibitor of mitogen-activated protein kinase p38α activity and serves as a precursor for the synthesis of other complex molecules. chemicalbook.com

Synthesis and Characterization of Schiff Bases Derived from Amino-Benzyloxypyridines

Amino-benzyloxypyridines are excellent precursors for the synthesis of Schiff bases, a class of compounds known for their diverse biological activities and applications in coordination chemistry. biointerfaceresearch.comijmpronline.comgrowingscience.com These imine derivatives are typically formed through the condensation reaction of an amino-benzyloxypyridine with an aldehyde or ketone. biointerfaceresearch.comalayen.edu.iq

For instance, a Schiff base ligand can be prepared by reacting 2-amino-3-benzyloxypyridine with 5-chlorosalicylaldehyde. biointerfaceresearch.com The reaction is often carried out in ethanol (B145695) with a few drops of glacial acetic acid and refluxed for several hours. biointerfaceresearch.com Similarly, condensation with 5-bromosalicylaldehyde (B98134) yields another bidentate Schiff base ligand. growingscience.com These ligands can then be used to form complexes with various transition metals, such as Co(III), Ni(II), and VO(IV). biointerfaceresearch.comijmpronline.comgrowingscience.com

The characterization of these Schiff bases and their metal complexes is typically performed using a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis. biointerfaceresearch.comgrowingscience.com

Table 1: Examples of Schiff Bases Derived from Amino-Benzyloxypyridines

| Amine Precursor | Aldehyde/Ketone | Schiff Base Product | Metal Complexes Formed |

| 2-Amino-3-benzyloxypyridine | 5-Chlorosalicylaldehyde | (E)-2-((3-(benzyloxypyridinylimino) methyl)-4-chlorophenol | Co(III), VO(IV) biointerfaceresearch.com |

| 2-Amino-3-benzyloxypyridine | 5-Bromosalicylaldehyde | (E)-2-((3-(benzyloxypyridinylimino) methyl)-4-bromophenol | Co(III), Ni(II), VO(IV) ijmpronline.comgrowingscience.com |

| 2-Amino-3-benzyloxypyridine | 3-Methoxysalicylaldehyde | (E)-2-((3-(benzyloxypyridinylimino) methyl)-6-methoxyphenol | Cu(II), Co(II), Ni(II), VO(IV) researchgate.net |

Rearrangement Reactions (e.g., Wittig Rearrangement) of Benzyloxypyridine Derivatives

Benzyloxypyridine derivatives can undergo fascinating rearrangement reactions, providing access to novel molecular architectures. A notable example is the Current time information in Bangalore, IN.acs.org-Wittig rearrangement of 2-benzyloxypyridines. clockss.orgresearchgate.net This anionic rearrangement is triggered by the metalation of the benzylic carbon, which is directed by the pyridine ring. clockss.orgresearchgate.netnih.gov This leads to a 1,2-migration of the pyridine ring, ultimately forming aryl pyridyl carbinols in good yields. researchgate.netnih.gov

The proposed mechanism for this transformation is distinct from typical Current time information in Bangalore, IN.acs.org-Wittig rearrangements, which are often thought to proceed through a dissociative radical mechanism. clockss.org In the case of 2-benzyloxypyridines, an associative mechanism involving addition and elimination is postulated. clockss.orgresearchgate.net This reaction highlights the ability of the heteroaryl ether to enable an alternative mechanistic pathway. clockss.org

Computational studies using density functional theory (DFT) have provided further insight into the reaction mechanism of the Current time information in Bangalore, IN.acs.org-anionic rearrangement of 2-benzyloxypyridines. researchgate.net These studies suggest that the rearrangement step is the rate-determining step and that the reaction proceeds through an oxirane-like transition state. researchgate.net

Palladium-Catalyzed Transformations of Halopyridines Leading to Benzyloxypyridines

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of benzyloxypyridines from halopyridine precursors. The Buchwald-Hartwig amination, as mentioned earlier, is a key example where a palladium catalyst is used to form a C-N bond. koreascience.krresearchgate.net

Beyond amination, palladium catalysis is instrumental in other transformations. For instance, the synthesis of 2-benzyloxypyridine can be achieved from 2-halopyridines. A multi-step sequence can involve the coupling of a halopyridone with an aryl halide like benzyl bromide, followed by further palladium-catalyzed coupling with an arylboronic acid.

The development of efficient palladium catalyst systems, often employing specific phosphine (B1218219) ligands, has been crucial for the advancement of these synthetic routes. researchgate.net These methods provide access to a wide range of substituted benzyloxypyridines, which are precursors to other important compounds. koreascience.kr

Deoxygenation and Hydroxymethylation of Pyridine N-Oxides to Pyridines

Pyridine N-oxides are versatile intermediates in pyridine chemistry due to their unique reactivity, which allows for functionalization that can be challenging to achieve with the parent pyridine. rsc.orgresearchgate.net After the desired functionalization, the N-oxide group is often removed through a deoxygenation reaction to regenerate the pyridine ring. rsc.org

A variety of methods have been developed for the deoxygenation of pyridine N-oxides. organic-chemistry.org These include catalytic systems using palladium on carbon (Pd/C) with hydrogen or a formate (B1220265) salt as the reductant. thieme-connect.com More recent methods have explored palladium-catalyzed transfer oxidation using triethylamine under microwave irradiation, which offers a chemoselective approach. organic-chemistry.orgthieme-connect.com Other sustainable methods employ reagents like iodide and formic acid. rsc.org

Furthermore, pyridine N-oxides can be directly converted to 2-hydroxymethylated pyridines through a one-step photoredox method. acs.orgacs.orgscilit.com This visible light-induced reaction offers a divergent pathway from simple deoxygenation, providing direct access to valuable hydroxymethylated pyridine derivatives. acs.orgacs.orgscilit.com

Regioselective Transformations of Benzyloxypyridine Derivatives

The ability to control the position of functionalization on the benzyloxypyridine scaffold is paramount for the synthesis of specific target molecules. Regioselective transformations are therefore a key area of research.

DFT studies have been employed to understand the regioselectivity of certain reactions, such as the Current time information in Bangalore, IN.acs.org-anionic rearrangement of 2-benzyloxypyridine derivatives. researchgate.net These calculations can help predict the outcome of reactions and guide the design of substrates to favor a particular regioisomer. researchgate.net

In palladium-catalyzed reactions, the choice of catalyst, ligand, and reaction conditions can significantly influence the regioselectivity. For instance, in the halogenation of pyridine N-oxides, high regioselectivity for the 2-position can be achieved under mild conditions, providing practical access to 2-halo-substituted pyridines. researchgate.net The development of a novel 2-amino-5-aryl-3-benzyloxypyridine series was driven by the need for more effective interactions with a biological target, where the 3-benzyloxy group was strategically placed to occupy a specific pocket. researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Benzyloxypyridine

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for elucidating the structural and electronic properties of molecules like 3-Benzyloxypyridine. These techniques probe the quantized vibrational and electronic energy levels within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Assignments

In the case of this compound, theoretical studies have been conducted to assign the observed vibrational frequencies to specific molecular motions. These assignments are often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational spectra of molecules with a high degree of accuracy.

Key vibrational modes for this compound include the stretching and bending of the pyridine (B92270) ring, the benzyl (B1604629) group, and the ether linkage. For example, the aromatic C=C stretching vibrations of the pyridine and benzene (B151609) rings are expected in the 1600-1400 cm⁻¹ region. up.ac.za The C-O-C ether stretching vibrations typically appear in the 1260-1000 cm⁻¹ range. The various C-H stretching and bending vibrations of both aromatic rings and the methylene (B1212753) bridge also give rise to characteristic bands in the spectrum. The study of related molecules, such as 2-amino-3-benzyloxypyridine (B18056), further aids in the interpretation of these spectra. researchgate.net

Table 1: Selected FT-IR Vibrational Assignments for Pyridine and Benzene Derivatives

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|

| Aromatic C=C Stretch | 1600-1400 | up.ac.za |

| C-O-C Ether Stretch | 1260-1000 | |

| Aromatic C-H Stretch | 3100-3000 | |

| CH₂ Asymmetric/Symmetric Stretch | 2925/2850 | |

| In-plane C-H Bending | 1300-1000 | |

| Out-of-plane C-H Bending | 900-675 |

Note: This table provides typical ranges for related functional groups. Specific values for this compound require experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa. irdg.org

For this compound, FT-Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and other non-polar bonds. irdg.org For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. Computational studies on related compounds, like 2-amino-3-benzyloxypyridine, have utilized FT-Raman data to complement FT-IR analysis for a more complete vibrational assignment. africanjournalofbiomedicalresearch.com The combination of both FT-IR and FT-Raman spectroscopy offers a more comprehensive understanding of the vibrational properties of this compound. irdg.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. shu.ac.uk This absorption promotes electrons from lower energy molecular orbitals (like non-bonding (n) or π bonding orbitals) to higher energy anti-bonding (π*) orbitals. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. shu.ac.uk The π electrons are located in the pyridine and benzene rings, and the non-bonding electrons are on the nitrogen and oxygen atoms. The π → π* transitions are typically more intense than the n → π* transitions. shu.ac.uk

Theoretical studies on the related compound 2-amino-3-benzyloxypyridine have shown that the electronic transitions can be influenced by the solvent environment. africanjournalofbiomedicalresearch.com The position and intensity of the absorption bands can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Computational methods can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. muni.cz

Advanced Structural Elucidation Techniques

Beyond vibrational and electronic spectroscopy, other advanced techniques are crucial for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the benzene ring, and the methylene (-CH₂-) bridge. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the surrounding atoms. Spin-spin coupling between adjacent protons would lead to splitting of the signals, providing further structural information.

¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also dependent on their electronic environment.

Published NMR data for a related compound, 2-amino-3-benzyloxypyridine, provides insight into the expected spectral features. rsc.orgchemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Data for a Benzyloxypyridine Derivative

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Reference |

|---|---|---|

| ¹H | 8.17-8.15 (t, 1H), 7.82-7.80 (t, 1H), 7.52-7.49 (m, 3H), 7.38-7.35 (t, 1H), 6.79-6.77 (d, 1H), 5.14 (s, 1H), 4.68-4.66 (m, 2H), 4.44-4.41 (dd, 1H), 4.29-4.26 (dd, 1H) | rsc.org |

| ¹³C | 155.06, 137.16, 128.67, 128.17, 127.84, 75.11, 73.77, 68.91, 66.38 | rsc.org |

Note: This data is for a related derivative and serves as an example. The exact values for this compound may differ.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a molecule is ionized, and the resulting molecular ion and its fragments are detected. This information can be used to determine the molecular weight of the compound and to deduce its structure based on the fragmentation pattern. orgchemboulder.com

For this compound, electron impact (EI) or electrospray ionization (ESI) could be used to generate ions. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (m/z 91) or a pyridyloxonium ion. Cleavage of the ether bond is a common fragmentation pathway for ethers. miamioh.edu The fragmentation of benzylpyridinium ions has been studied, and these studies show that rearrangements can occur, leading to the formation of tropylium (B1234903) ions. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-benzyloxypyridine |

| Pyridine |

Single Crystal X-ray Crystallography for Molecular Geometry

Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. anton-paar.comwikipedia.org This method has been employed to determine the molecular structure of derivatives and related compounds of this compound.

In a study of 2-amino-3-benzyloxypyridinium dihydrogenmonoarsenate, single-crystal X-ray diffraction revealed that the compound crystallizes in the noncentrosymmetric orthorhombic space group P212121. rajpub.com The determined lattice parameters were a = 4.89(7) Å, b = 10.41(1) Å, and c = 26.79(3) Å, with a volume of 1364.3(3) ų. rajpub.com The crystal structure consists of infinite anionic chains running parallel to the growingscience.com direction, with the organic 2-amino-3-benzyloxypyridinium cations located between these chains. rajpub.com Hydrogen bonds play a crucial role in connecting the different species and maintaining the cohesion of the one-dimensional network. rajpub.com

Similarly, the crystal structure of a Schiff base ligand derived from the condensation of 2-amino-3-benzyloxypyridine and 5-bromo salicylaldehyde (B1680747) was determined by X-ray single-crystal analysis. etprogram.org This analysis confirmed the molecular structure of the ligand, which exists in the orthorhombic crystal system with the Pca21 space group. etprogram.org The unit cell parameters were found to be a = 14.240(3) Å, b = 16.090(3) Å, and c = 7.2170(13) Å, with a volume of 1653.5(5) ų. etprogram.org The average length of the N1=C7 bond was determined to be 1.289(15) Å, with a bond angle of N1-C7-C6 at 120.0(9)°. etprogram.org The crystal structure is stabilized by two types of intermolecular hydrogen-bonding interactions. etprogram.org

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a theoretical lens to investigate the molecular structure and reactivity of compounds like this compound. wikipedia.orgresearchgate.net These computational methods are instrumental in analyzing electronic properties that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations

DFT calculations have been widely used to explore the structural, spectroscopic, and electronic properties of this compound and its derivatives. nih.gov These calculations provide optimized molecular geometries, vibrational frequencies, and electronic parameters that correlate well with experimental findings. orientjchem.orgmdpi.com For instance, in a study of 2-amino-3-benzyloxypyridine, DFT calculations were performed to investigate its geometry and electronic characteristics. fiveable.me

Theoretical calculations for a Schiff base derived from 2-amino-3-benzyloxypyridine were carried out using the DFT method with the B3LYP functional and 6-31G+(d,p) basis set to compute various molecular properties. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of these orbitals and the gap between them are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

For 2-amino-3-benzyloxypyridine, the HOMO and LUMO energies were calculated using DFT. fiveable.me The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. fiveable.me In the studied pyridine derivatives, the HOMO was found to be primarily distributed over the pyridine ring, with some distribution on the substituent side. fiveable.me The LUMO distribution was mainly on the pyridine ring and absent in the substituent parts like the benzyloxy group. fiveable.me A narrow HOMO-LUMO energy gap suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity. orientjchem.org

The table below presents the calculated HOMO, LUMO, and energy gap values for 2-amino-3-benzyloxypyridine from a comparative study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-3-benzyloxypyridine | -4.9650 | -0.4240 | 4.5410 |

Data sourced from a DFT study on pyridine derivatives. Note: LUMO value was not explicitly stated in the provided snippets for the comparative table but inferred from the context of reactivity analysis. A separate study gives a HOMO-LUMO gap of approximately 4.5 eV for a related compound using B3LYP/6-311++G(d,p) level of theory. uni-muenchen.de

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comafricanjournalofbiomedicalresearch.com The MEP map uses a color-coded scheme to represent different potential values on the molecular surface. ajchem-a.com

In the MEP analysis of 2-amino-3-benzyloxypyridine, regions of negative potential (typically colored red) are localized around electronegative atoms and indicate sites susceptible to electrophilic attack. orientjchem.orgmdpi.com Conversely, regions of positive potential (colored blue) are found around hydrogen atoms and represent sites for nucleophilic attack. orientjchem.org For 2-amino-3-benzyloxypyridine, the highest negative charge, and thus the most likely site for interaction with electrophiles, is located on the nitrogen and oxygen atoms. fiveable.me This visualization of electron density helps in understanding intermolecular interactions and chemical reactivity. fiveable.meajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. orientjchem.org

For a Schiff base derivative of 2-amino-3-benzyloxypyridine, NBO analysis was used to ascertain the intermolecular dependability of the molecule. The analysis reveals the nature of the Lewis and non-Lewis structures, quantifying the extent of intra- and intermolecular charge transfer processes occurring within the molecule. orientjchem.org These interactions are crucial for understanding the molecule's stability and reactivity.

Topological descriptors such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to analyze the nature of chemical bonding and non-covalent interactions. mdpi.com

For 2-amino-3-benzyloxypyridine, these topological analyses have been used to investigate the molecule's behavior. ELF and LOL provide insights into the localization and delocalization of electrons, helping to characterize covalent bonds and lone pairs. mdpi.com RDG analysis is particularly useful for identifying and visualizing weak interactions, such as van der Waals forces and hydrogen bonds, based on the electron density and its gradient. mdpi.com These studies contribute to a comprehensive understanding of the molecule's stability and interaction patterns.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule and identify its most stable geometric structures. chemrxiv.org By systematically varying specific dihedral angles and calculating the corresponding energy, a PES scan maps out the energy changes associated with bond rotations, revealing low-energy conformers and the energy barriers between them. stackexchange.com

In a theoretical investigation of 2-amino-3-benzyloxypyridine (2A3BP), a derivative of this compound, a PES scan was conducted to determine the molecule's most stable conformation. africanjournalofbiomedicalresearch.com The scan was performed by varying the dihedral angle C6-O1-C5-H17. africanjournalofbiomedicalresearch.com These quantum chemical computations identified the stabilized conformer, which corresponds to the localized minimum energy of the structure. africanjournalofbiomedicalresearch.com The study reported that the conformer-I of 2A3BP possesses a minimum energy of -637.89 Hartrees, providing a foundational understanding of its structural and physiological characteristics. africanjournalofbiomedicalresearch.com Such analyses are crucial, as the molecule's conformation dictates its reactivity and interaction with other molecules. chemrxiv.org

Vibrational Mode Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with quantum chemical computations, offers profound insights into molecular structure, functional groups, and bonding. africanjournalofbiomedicalresearch.com For a non-linear molecule, the number of normal vibrational modes is given by the formula 3N-6, where N is the number of atoms. africanjournalofbiomedicalresearch.com In the case of 2-amino-3-benzyloxypyridine, which contains 27 atoms, there are 75 expected normal modes of vibration. africanjournalofbiomedicalresearch.com

To accurately assign these vibrational modes, a Potential Energy Distribution (PED) analysis is performed using specialized software like VEDA (Vibrational Energy Distribution Analysis). africanjournalofbiomedicalresearch.comresearchgate.netbiocrick.com This analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational frequency. africanjournalofbiomedicalresearch.comresearchgate.net In the study of 2A3BP, theoretical vibrational frequencies were calculated and then scaled by a factor of 0.961 to better match experimental data. africanjournalofbiomedicalresearch.com The PED analysis provided complete vibrational assignments for all 75 modes, enabling a detailed interpretation of the theoretical FT-IR and FT-Raman spectra. africanjournalofbiomedicalresearch.com For example, the analysis identified a stretching vibration of the amino (NH) group, which appeared as a wide band at 3374 cm⁻¹ exclusively in the FT-IR spectrum. africanjournalofbiomedicalresearch.com

Table 1: Selected Vibrational Mode Assignment for 2-amino-3-benzyloxypyridine

| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

| 3374 | NH Stretching | Not specified |

| 3005-2905 | CH Stretching | 34% |

Data sourced from a theoretical study on 2-amino-3-benzyloxypyridine. africanjournalofbiomedicalresearch.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful lens to study the time-dependent behavior of molecules and their interactions with a surrounding environment at an atomic level. nih.govmdpi.com These simulations have been employed to understand the adsorption behavior of this compound derivatives, particularly in the context of corrosion inhibition. mdpi.comresearchgate.net

In a study investigating the inhibition properties of 2-amino-3-benzyloxypyridine on a mild steel surface in an acidic medium, MD simulations were performed. mdpi.com The simulation system consisted of an Fe(110) surface model with periodic boundary conditions, representing the steel. mdpi.com This surface was placed in a simulation box containing the inhibitor molecule, 400 water molecules, and perchlorate (B79767) ions to mimic the corrosive environment. mdpi.com The COMPASSII force field, commonly used in corrosion studies, was utilized for the simulations. researchgate.net

The results from the MD simulations showed that the 2-amino-3-benzyloxypyridine molecule adsorbs onto the Fe(110) surface in a nearly parallel or flat-lying orientation. mdpi.commdpi.com This adsorption geometry suggests a strong interaction between the molecule and the iron surface, leading to the formation of a protective layer that inhibits corrosion. mdpi.com The flat orientation maximizes the contact between the molecule's π-systems (from the pyridine and benzyl rings) and the metal surface. nih.govmdpi.com

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are another computational technique used to explore the interaction and adsorption of molecules on surfaces. mdpi.com Unlike MD, which tracks trajectories over time, MC methods use probabilistic sampling to determine the most favorable adsorption configurations and energies. researchgate.net

MC simulations were used alongside MD to study the adsorption of 2-amino-3-benzyloxypyridine on an Fe(110) surface. mdpi.com The primary output of these simulations is the adsorption energy (Eads), which indicates the strength of the interaction between the inhibitor and the surface. researchgate.net For 2-amino-3-benzyloxypyridine, the calculated adsorption energies were found to be in the range of –65.25 to –137.85 kcal/mol. mdpi.com The most probable configuration yielded a high adsorption energy value of –93.05 kcal/mol. mdpi.com

The consistently negative and large values for adsorption energy signify that the adsorption process is spontaneous and results in a strongly bound, stable protective film on the metal surface. mdpi.comresearchgate.net

Table 2: Calculated Adsorption Energies for Pyridine Derivatives on Fe(110) Surface

| Inhibitor Molecule | Adsorption Energy Range (kcal/mol) | Maximum Probability Eads (kcal/mol) |

| Pyridine | -18.35 to -57.30 | -55.25 |

| 2-amino-5-chloropyridine | -52.55 to -83.45 | -78.75 |

| 2-amino-3,5-dichloropyridine | -57.45 to -95.05 | -89.45 |

| 2-amino-3-benzyloxypyridine | -65.25 to -137.85 | -93.05 |

Data sourced from a combined experimental and computational study. mdpi.com

Computational Insights into Bonding Mechanisms

Computational chemistry provides critical insights into the bonding mechanisms between molecules like this compound and other substrates, such as metal surfaces. mdpi.comscience.gov In the context of corrosion inhibition, understanding the nature of the bond between the inhibitor and the metal is key to designing more effective molecules. mdpi.comrsc.org

Theoretical studies propose that the protective action of 2-amino-3-benzyloxypyridine on a steel surface occurs via chemisorption. rsc.orgresearchgate.net This process involves the formation of chemical bonds through donor-acceptor interactions. rsc.org The heteroatoms in the molecule—specifically the nitrogen atom of the pyridine ring and the ether oxygen atom of the benzyloxy group—possess lone pairs of electrons. mdpi.com Additionally, the π-electrons of the aromatic pyridine and benzyl rings are available for interaction. rsc.org These electron-rich centers act as donors, sharing electron density with the vacant d-orbitals of the iron atoms on the metal surface. mdpi.comrsc.org

Mulliken atomic charge (MAC) analysis, a computational method to determine the partial charge on each atom, confirms this mechanism. mdpi.com The calculations show that the highest negative charges are located on the nitrogen and oxygen atoms, identifying them as the most probable centers for interaction with the positively charged metal surface. mdpi.com This strong chemical adsorption creates a durable protective film that shields the metal from the corrosive environment. mdpi.comrsc.org

Applications in Drug Discovery and Medicinal Chemistry of 3 Benzyloxypyridine and Its Derivatives

Kinase Inhibition and Signal Transduction Pathway Modulation

The 3-benzyloxypyridine skeleton is a well-established kinase inhibitor framework that has been utilized in medicinal chemistry for over a decade. nih.govacs.org Its structural features allow for critical interactions within the kinase domain, leading to the modulation of signal transduction pathways that are often dysregulated in disease states.

The primary role of the this compound scaffold is to act as a hinge-binding motif. nih.govacs.org The pyridine (B92270) nitrogen atom can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket, a fundamental requirement for potent kinase inhibition. The benzyloxy group, on the other hand, can be directed towards other pockets within the active site, allowing for modifications that can enhance potency and selectivity. acs.orgresearchgate.netacs.org For instance, in a series of 2-aminopyridine-based inhibitors, the 3-benzyloxy group was able to access a specific pocket, contributing to the ligand's binding efficiency. acs.orgresearchgate.netacs.org

Derivatives of this compound have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.govacs.org A key compound based on this scaffold, and its close structural analogs, were first described as p38α MAP kinase inhibitors in 2002. nih.govacs.org Specifically, 2-Amino-3-benzyloxypyridine (B18056) is recognized as an inhibitor of p38α MAP kinase activity. lookchem.commedchemexpress.comsigmaaldrich.com The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation, making its inhibitors potential therapeutic agents for inflammatory diseases and cancer.

The this compound scaffold has also been integral to the development of Raf kinase inhibitors. nih.govacs.org In 2003, a compound featuring this scaffold was claimed as a Raf kinase inhibitor. nih.govacs.org Raf kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which, when aberrantly activated, drives proliferation in many human cancers. acs.org The derivative, 2-Amino-3-benzyloxypyridine, serves as a key intermediate in the synthesis of pyridinyl/pyridazinyloxymethyl substituted Raf kinase inhibitors, which are crucial for developing targeted cancer therapies. lookchem.com

Minor structural modifications to the original this compound-based kinase inhibitor scaffold led to the generation of a series of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R). nih.govacs.org CSF-1R is a receptor tyrosine kinase that plays a critical role in the regulation, survival, proliferation, and differentiation of macrophages. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers where tumor-associated macrophages are implicated in promoting tumor growth and metastasis.

The versatility of the this compound scaffold and its derivatives extends to a wide array of other protein kinases. Research has shown that derivatives of related scaffolds have been developed as inhibitors for Fibroblast Growth Factor Receptor (FGFR), Receptor-Interacting Protein Kinases (RIPKs), Abelson murine leukemia viral oncogene homolog 1 (c-Abl), Leucine-Rich Repeat Kinase 2 (LRRK2), Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinase 2 (TYK2). nih.gov For example, pyrazolo[3,4-d]pyridazinone-containing compounds, which are isosteric to some this compound derivatives, have been reported as FGFR inhibitors. nih.gov Furthermore, closely related scaffolds have been claimed as inhibitors of RIPKs, c-Abl, and LRRK2, while other derivatives have shown potent activity against CDKs and TYK2. nih.gov

Table 1: this compound Derivatives and Their Kinase Targets

| Kinase Target | Scaffold/Derivative | Finding | Reference |

|---|---|---|---|

| p38α MAP Kinase | This compound / 2-Amino-3-benzyloxypyridine | Described as inhibitors of p38α MAP kinase. | nih.gov, acs.org, lookchem.com, medchemexpress.com |

| Raf Kinase | This compound / 2-Amino-3-benzyloxypyridine | Claimed as a Raf kinase inhibitor; used as an intermediate for Raf inhibitors. | nih.gov, acs.org, lookchem.com |

| CSF-1R | This compound derivative | Minor modifications led to a series of CSF-1R inhibitors. | nih.gov, acs.org |

| c-MET/ALK | 2-Amino-5-aryl-3-benzyloxypyridine | Optimization led to the clinical candidate Crizotinib. | researchgate.net, researchgate.net, nih.gov, acs.org |

Inhibition of CSF-1R

Development of Novel Therapeutic Scaffolds

Beyond direct derivatization, the this compound core has served as a foundational template for the development of novel and more complex therapeutic scaffolds. A prominent example is the evolution of a 2-amino-5-aryl-3-benzyloxypyridine series. researchgate.net This novel series was strategically designed to optimize interactions within the kinase binding site, with the 2-aminopyridine (B139424) core allowing the 3-benzyloxy group to access a key pocket more directly, leading to improved ligand efficiency. acs.orgresearchgate.netacs.org

Extensive optimization of this lead series culminated in the development of Crizotinib (PF-02341066). researchgate.netresearchgate.netnih.gov Crizotinib is a potent dual inhibitor of the c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases. acs.orgresearchgate.net It demonstrated potent inhibition of c-Met kinase in both in vitro and in vivo models and showed effective tumor growth inhibition. researchgate.netresearchgate.netnih.gov This successful development highlights how the this compound scaffold can be elaborated upon to produce clinically significant therapeutic agents. researchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-benzyloxypyridine |

| Crizotinib (PF-02341066) |

| 2-Amino-5-aryl-3-benzyloxypyridine |

Application in Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks that retain the biological activity of a known active compound while possessing different core structures. nih.gov This approach is crucial for generating new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. uniroma1.it

The this compound moiety has been instrumental in scaffold hopping approaches. For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, a novel 2-amino-5-aryl-3-benzyloxypyridine series was designed to optimize interactions within the kinase domain. acs.orgresearchgate.net This scaffold allowed the 3-benzyloxy group to occupy a pocket in a manner that improved ligand efficiency, ultimately leading to the discovery of crizotinib. acs.orgacs.org The concept of modifying the central core while maintaining key binding interactions is central to scaffold hopping, and the this compound framework provides a versatile platform for such explorations. nih.govscribd.com

Integration into Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) has become a cornerstone of modern drug discovery. researchgate.net This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent lead compounds. wikipedia.orgbiosolveit.de Fragments typically adhere to the "rule of three," having a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors. biosolveit.de

The this compound scaffold has been successfully integrated into FBDD campaigns. acs.org In the pursuit of novel ALK inhibitors, a 2-amino-5-aryl-3-benzyloxypyridine series was developed to more effectively replicate key interactions observed with an initial fragment hit. acs.org The design of this novel scaffold was guided by the binding mode of existing inhibitors, with the goal of connecting a fragment hit to a lipophilic benzene (B151609) ring. acs.org This strategy highlights how fragment-based approaches can guide the rational design of more complex and potent molecules based on the this compound core. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. nih.gov By systematically modifying a lead compound, researchers can identify key functional groups and structural features responsible for potency and selectivity. acs.orgnih.gov

| Compound Derivative | Modification | Impact on Activity |

| 3-ethoxy substituted | Replacement of ethyl with benzyl (B1604629) | Decreased kinase affinity nih.gov |

| 3-benzyloxy substituted | Addition of a benzo-annelated ring | Improved kinase inhibitory activity nih.gov |

| 3-fluoro substituted | Addition of a phenyl ring | Slightly improved cdk1 affinity nih.gov |

Anti-Infective and Antimicrobial Potentials of this compound Derivatives

Beyond their applications in oncology and other areas, derivatives of this compound have shown promise as anti-infective agents. The pyridine ring is a common feature in many biologically active compounds, and its incorporation into Schiff bases and metal complexes has yielded compounds with significant antimicrobial properties. researchgate.net

Evaluation as Antiviral Agents (e.g., 2-amino-3-benzyloxypyridine)

The emergence of viral diseases necessitates the continuous search for new antiviral drugs. Theoretical and computational studies have suggested the potential of 2-amino-3-benzyloxypyridine as an antiviral agent. africanjournalofbiomedicalresearch.com Molecular docking studies have indicated that this compound may interact irreversibly with viral proteins, suggesting a mechanism for its antiviral effect. africanjournalofbiomedicalresearch.com While these are preliminary findings, they highlight a potential new therapeutic avenue for this compound derivatives that warrants further experimental investigation. Some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles have also demonstrated antiviral effects in vitro. nih.gov

Antibacterial and Antifungal Activities of Metal Complexes and Schiff Bases

Schiff bases derived from 2-amino-3-benzyloxypyridine have been used to synthesize a variety of transition metal complexes. growingscience.comgrowingscience.comtandfonline.com These complexes, which often feature metals like Co(III), Ni(II), and VO(IV), have been evaluated for their antimicrobial activity against a range of bacteria and fungi. researchgate.netgrowingscience.comgrowingscience.comtandfonline.combiointerfaceresearch.com

In numerous studies, these metal complexes have demonstrated greater potency than the parent Schiff base ligand. growingscience.comgrowingscience.com For example, a series of Co(III), Ni(II), and VO(IV) complexes derived from a Schiff base of 2-amino-3-benzyloxypyridine and 5-bromo salicylaldehyde (B1680747) were tested against Gram-positive bacteria (B. subtilis, S. aureus), Gram-negative bacteria (S. typhi, E. coli), and various fungi (A. niger, A. flavus, C. albicans, A. solani). growingscience.comgrowingscience.com The results consistently showed that the metal complexes were more effective antimicrobial agents. growingscience.comgrowingscience.com Similarly, complexes synthesized with 3-methoxy salicylaldehyde also exhibited remarkable antimicrobial activity. researchgate.nettandfonline.com The chelation of the metal to the ligand is believed to enhance the antimicrobial properties of the resulting complex. medcraveonline.com

| Organism Type | Species |

| Gram-positive bacteria | Bacillus subtilis, Staphylococcus aureus growingscience.comgrowingscience.comtandfonline.com |

| Gram-negative bacteria | Salmonella typhi, Escherichia coli growingscience.comgrowingscience.comtandfonline.com |

| Fungi | Aspergillus niger, Aspergillus flavus, Candida albicans, Aspergillus solani growingscience.comgrowingscience.comtandfonline.com |

Enzyme Inhibition Beyond Kinases

While the this compound scaffold is well-known for its role in kinase inhibition, its derivatives have also been investigated as inhibitors of other enzyme classes. semanticscholar.org For example, 2-amino-3-benzyloxypyridine itself has been identified as an inhibitor of mitogen-activated protein kinase p38α. Additionally, mixed-ligand Cu(II) complexes involving 2-amino-3-benzyloxypyridine have been synthesized and characterized, suggesting potential applications in the inhibition of other metalloenzymes, such as carbonic anhydrases, which are targets for various therapeutic areas including glaucoma. mjcce.org.mkscispace.com The versatility of the this compound framework allows for its adaptation to target a diverse range of enzymes, expanding its potential in medicinal chemistry beyond kinase inhibition.

Carbonic Anhydrase Inhibition by Benzenesulfonamide (B165840) Bearing Derivatives

Information regarding the synthesis and carbonic anhydrase inhibition activity of benzenesulfonamide derivatives specifically bearing a this compound core could not be retrieved from the available search results. While numerous studies detail the development of benzenesulfonamides as potent carbonic anhydrase inhibitors, a direct link to the this compound scaffold is not documented in the provided sources. nih.govrsc.orgnih.govmdpi.com

Potential for Amine Oxidase Inhibition via Polymeric Derivatives

Derivatives of this compound have been investigated as potential selective inhibitors of copper-containing amine oxidases, a family of enzymes that includes benzylamine (B48309) oxidase and diamine oxidase. Researchers have synthesized monomeric compounds such as 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, which incorporates the benzyloxy-pyridine structure. This monomer has been used to create macromolecular systems through radical homo- and copolymerization. growingscience.com

These polymeric derivatives are designed as potential targeted drugs or as insoluble supports for enzyme separation. growingscience.com The goal is to develop inhibitors with high selectivity for specific amine oxidases, which could offer therapeutic benefits with lower toxicity. growingscience.com The synthesis involves creating the vinyl-substituted benzyloxypyridine monomer and then polymerizing it, sometimes with comonomers of varying hydrophilicity like N,N-dimethylacrylamide and N-acryloylmorpholine, to produce water-soluble or insoluble polymeric supports. growingscience.com

Ligand Design and Coordination Chemistry for Biological Applications

The this compound framework, particularly in the form of 2-amino-3-benzyloxypyridine, is a valuable precursor for synthesizing Schiff base ligands. These ligands can coordinate with various transition metal ions, forming stable complexes with interesting geometries and potential biological activities.

Synthesis and Characterization of Metal Complexes (Co(III), Ni(II), VO(IV), Cu(II))

A significant body of research focuses on the synthesis of Schiff base ligands derived from the condensation of 2-amino-3-benzyloxypyridine with various substituted salicylaldehydes (e.g., 5-bromo salicylaldehyde, 5-chloro salicylaldehyde, 3-methoxy salicylaldehyde). growingscience.combiointerfaceresearch.comtandfonline.comtandfonline.com These bidentate Schiff bases, containing an azomethine (C=N) linkage, readily form complexes with a range of transition metals. growingscience.com

The general synthesis procedure involves refluxing an ethanolic solution of 2-amino-3-benzyloxypyridine with the corresponding aldehyde. biointerfaceresearch.comtandfonline.com The resulting Schiff base ligand is then reacted with metal salts (e.g., cobalt, nickel, copper, and vanadyl salts) to yield the final metal complexes. growingscience.comtandfonline.com These complexes are often colored, air-stable powders that are soluble in polar solvents like DMF and DMSO. growingscience.com

Extensive characterization of these complexes is performed using various analytical and spectroscopic techniques:

Elemental Analysis and Molar Conductance: These methods help confirm the stoichiometry of the complexes, typically found to be 1:2 (metal:ligand) or 1:1:1 in mixed-ligand systems (e.g., with 1,10-phenanthroline). growingscience.comtandfonline.com Low conductivity values in DMSO suggest a non-electrolytic nature. growingscience.com

Spectroscopic Techniques (IR, NMR, UV-Vis, Mass): Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion through shifts in the azomethine and phenolic C-O stretching frequencies. biointerfaceresearch.com The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds further supports complex formation. biointerfaceresearch.com UV-Visible spectroscopy and magnetic susceptibility measurements provide insights into the electronic structure and geometry of the complexes. growingscience.comijmpronline.com

Structural Analysis: Based on spectral and magnetic data, octahedral geometries are commonly proposed for Co(III) and Ni(II) complexes, while square-pyramidal geometries are suggested for VO(IV) and some Cu(II) complexes. growingscience.combiointerfaceresearch.comtandfonline.comtandfonline.comijmpronline.com

Table 1: Summary of Synthesized Metal Complexes with Schiff Base Ligands Derived from 2-amino-3-benzyloxypyridine

| Metal Ion | Co-Ligand | Proposed Geometry | Characterization Methods | Reference(s) |

|---|---|---|---|---|

| Co(III) | 5-Bromo/Chloro/Methoxy Salicylaldehyde | Octahedral | Elemental Analysis, IR, NMR, UV-Vis, Mass, TGA | growingscience.combiointerfaceresearch.comtandfonline.com |

| Ni(II) | 5-Bromo/Methoxy Salicylaldehyde | Octahedral | Elemental Analysis, IR, NMR, UV-Vis, Mass, TGA | growingscience.comtandfonline.com |

| VO(IV) | 5-Bromo/Chloro/Methoxy Salicylaldehyde | Square-Pyramidal | Elemental Analysis, IR, EPR, UV-Vis, Mass, TGA | growingscience.combiointerfaceresearch.comtandfonline.com |

Bio-Relevancy Studies of Metal Complexes and Ligands

The Schiff base ligands derived from 2-amino-3-benzyloxypyridine and their metal complexes have been evaluated for their biological relevance, primarily focusing on their antimicrobial properties and interaction with key biomolecules. nih.govgrowingscience.com

Antimicrobial Activity: Numerous studies have tested these compounds against a panel of Gram-positive bacteria (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli, S. typhi), as well as various fungal species (A. niger, C. albicans). growingscience.combiointerfaceresearch.comtandfonline.com A general finding is that the metal complexes exhibit enhanced antimicrobial activity compared to the parent Schiff base ligand. nih.govgrowingscience.com This increased potency is often attributed to the chelation of the metal ion, which can facilitate the transport of the compound across microbial cell membranes. nih.gov

Interaction with Biomolecules: To understand their mechanism of action and potential as therapeutic agents, the interaction of these complexes with biological macromolecules has been investigated.

Bovine Serum Albumin (BSA) Binding: Studies using fluorescence spectroscopy have shown that Co(III) and VO(IV) complexes can bind to BSA, a major transport protein in the blood. biointerfaceresearch.comtandfonline.com This binding often leads to quenching of the intrinsic fluorescence of BSA, indicating an interaction that can alter the protein's conformation. biointerfaceresearch.com Such studies are crucial for evaluating the pharmacokinetics of potential drug candidates.

DNA Interaction: The interaction between the metal complexes and calf-thymus DNA (CT-DNA) has been explored using absorption spectroscopy, fluorescence quenching, and viscosity measurements. tandfonline.comtandfonline.com The results often suggest that the complexes can bind to DNA, with an intercalative mode of binding being frequently proposed. tandfonline.com This interaction with genetic material is a key aspect of the antimicrobial and potential anticancer activity of many metal-based compounds.

Advanced Materials Science and Catalysis Applications

Corrosion Inhibition Mechanisms and Performance

The application of 3-benzyloxypyridine derivatives as corrosion inhibitors is a subject of detailed scientific investigation. These compounds are effective in preventing the degradation of metals, such as mild steel, when exposed to corrosive acidic environments. Their protective action is attributed to their ability to form a stable layer on the metal surface, thereby inhibiting the electrochemical processes that lead to corrosion. Studies indicate that these molecules function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.netresearchcommons.org

Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)

The primary mechanism by which this compound derivatives protect metals is through adsorption onto the metal surface. researchcommons.org This process involves the formation of a protective film that isolates the metal from the aggressive medium. mdpi.comresearchgate.net The adsorption is facilitated by the specific molecular structure of the inhibitors. The presence of heteroatoms like nitrogen, the π-electrons in the pyridine (B92270) ring, and various functional groups allow for strong interactions with the metal's surface. rsc.orgresearchgate.net

The adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the inhibitor molecules.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the mild steel surface. rsc.org

For derivatives like 2-amino-3-benzyloxypyridine (B18056), the substituents on the pyridine ring significantly influence the electron distribution within the molecule, which in turn affects its ability to adsorb onto the mild steel surface. mdpi.comresearchgate.net The adsorbed molecules act as a barrier, preventing both the oxidation of the metal and the hydrogen evolution reaction. mdpi.comresearchgate.net

Evaluation of Inhibition Efficiency

The performance of this compound derivatives as corrosion inhibitors is quantified by their inhibition efficiency (IE). This value is typically determined using electrochemical techniques such as Tafel polarization plots, which measure the reduction in corrosion current in the presence of the inhibitor. mdpi.comresearchgate.net

A study investigating various pyridine derivatives in a 0.1 M perchloric acid solution demonstrated the effectiveness of a 2-amino-3-benzyloxypyridine derivative. mdpi.com The inhibition efficiency is directly related to the molecular structure and its adsorption capability. mdpi.comresearchgate.net As shown in the table below, the presence of different substituents on the pyridine ring leads to varied performance.

| Inhibitor (at 0.05 M concentration) | Inhibition Efficiency (IE %) |

| Pyridine | 27.56% |

| 2-amino-5-chloropyridine | 42.45% |

| 2-amino-3,5-dichloropyridine | 52.14% |

| 2-amino-3-benzyloxypyridine | 68.38% |

| Data sourced from electrochemical measurements (Tafel plots) in 0.1 M HClO₄ solution. mdpi.comresearchgate.net |

These results indicate that the 2-amino-3-benzyloxypyridine derivative provides the highest inhibition efficiency among the tested compounds, highlighting the beneficial role of the benzyloxy and amino groups in enhancing the protective properties. mdpi.comresearchgate.net

Theoretical Studies on Inhibitor-Surface Interactions

To gain deeper insight into the inhibition mechanism at a molecular level, theoretical studies employing Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are utilized. mdpi.comresearchgate.net These computational methods help to understand the adsorption behavior and interaction energies between the inhibitor molecules and the metal surface. mdpi.comresearchgate.net

DFT calculations provide information about the electronic properties of the inhibitor, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO energy indicates the molecule's ability to donate electrons to the metal surface, while the LUMO energy relates to its capacity to accept electrons. For 2-amino-3-benzyloxypyridine, the HOMO was found to be distributed over the pyridine ring and its substituents, indicating these are the likely sites for electron donation. mdpi.com

Molecular dynamics simulations model the adsorption process on an atomic scale. For 2-amino-3-benzyloxypyridine on an Fe(110) surface (a representative surface of iron), simulations show strong adsorption, with calculated adsorption energies ranging from –65.25 to –137.85 kcal/mol. mdpi.com These theoretical findings support the experimental observation that these molecules form a stable and effective protective layer. mdpi.com

| Theoretical Parameter | Finding for 2-amino-3-benzyloxypyridine | Significance |

| HOMO/LUMO Orbitals | HOMO is distributed over the pyridine ring and substituents; LUMO is located on the pyridine ring. mdpi.com | Indicates the molecule's high capacity for electron donation and acceptance, facilitating strong interaction with the metal surface. mdpi.com |

| Adsorption Energy (Eads) | Ranges from –65.25 to –137.85 kcal/mol on an Fe(110) surface. mdpi.com | The high negative value signifies a strong and spontaneous adsorption process, leading to a stable protective film. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualization shows electron density distribution. mdpi.com | Helps identify the regions of the molecule most likely to interact with the metal surface. mdpi.com |

Integration into Polymeric Systems for Specialized Functions

The unique chemical structure of this compound derivatives also allows for their use as building blocks in polymer chemistry. By incorporating these molecules into macromolecular chains, new materials with specialized functions can be created.

Preparation of Polymeric Derivatives

Researchers have successfully synthesized monomers based on the benzyloxypyridine scaffold and subsequently polymerized them. oup.comoup.com One such example is the synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine. oup.comoup.com This monomer was prepared through a multi-step reaction sequence starting from 3,5-dichloropyridine. oup.com

The monomer, containing a vinyl group, can undergo radical polymerization. It has been both homopolymerized and copolymerized with other monomers like N,N-dimethylacrylamide. oup.com These polymerization reactions, typically initiated at 50 °C, yield air-stable, yellow polymeric powders. oup.com These resulting polymers are generally soluble in polar solvents like water and methanol (B129727) but insoluble in nonpolar solvents such as benzene (B151609). oup.com

Potential as Insoluble Supports for Enzyme Separation

The polymeric derivatives of benzyloxypyridine are designed with specific applications in mind, particularly in biotechnology. oup.comoup.com The macromolecular systems created from monomers like 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine are being investigated for their potential as selective inhibitors of certain enzymes, such as copper-containing amine oxidases. oup.comoup.com

A significant potential application for these materials is their use as insoluble supports for enzyme separation. oup.com Due to their polymeric nature, they can be functionalized and used in affinity chromatography or other separation techniques to selectively bind and isolate specific enzymes from complex mixtures. Their insolubility in certain solvents makes them easy to handle and recover, which is a crucial property for reusable support materials in industrial and laboratory settings. oup.com

Role in Catalytic Systems

The benzyloxypyridine framework is a versatile platform for designing ligands and catalytic intermediates. The pyridine nitrogen atom acts as a Lewis basic site, enabling coordination to a wide array of transition metals. The benzyloxy group can influence the electronic environment of the metal center, modulating its reactivity and selectivity. Furthermore, the entire molecule can act as a substrate in reactions that involve the activation of its C-O or C-H bonds, leading to the synthesis of valuable chemical entities.

Transition Metal Catalysis for C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in organic synthesis, particularly for creating pharmaceuticals and functional materials. Benzyloxypyridine derivatives have emerged as important substrates and precursors in transition-metal-catalyzed reactions that construct these critical linkages.

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-N bond formation. In the synthesis of complex nitrogen-containing heterocycles like amino-substituted 2-pyridones, 2-benzyloxypyridine serves as a key intermediate. researchgate.net The synthesis begins with a nucleophilic aromatic substitution to form the C-O bond between a chloropyridine and benzyl (B1604629) alcohol. researchgate.net Subsequently, a Buchwald-Hartwig amination reaction, catalyzed by a palladium complex, forges the C-N bond at a different position on the pyridine ring. researchgate.net This multi-step strategy highlights how the benzyloxy group can be used as a stable protecting group that enables selective C-N bond formation elsewhere on the molecule before being removed in a final step. researchgate.net

Furthermore, transition metals can catalyze the rearrangement of benzyloxypyridines to form N-substituted pyridones. This transformation involves the cleavage of the C-O bond of the ether and the formation of a new C-N bond, representing an intramolecular O- to N-alkyl migratory rearrangement. scholaris.ca Such reactions are valuable for accessing N-alkylated pyridone structures, which are prevalent in many natural products and pharmaceutical agents. scholaris.ca The development of these catalytic systems often focuses on harnessing transition metals to activate the otherwise stable C-O ether bond. scholaris.ca

Beyond palladium, other transition metals are used to create complexes with ligands derived from benzyloxypyridine. For instance, Schiff base ligands prepared from the condensation of 2-amino-3-benzyloxypyridine and various aldehydes can coordinate with metals like cobalt(III) and vanadium(IV). biointerfaceresearch.comresearchgate.net These resulting metal complexes are studied for their diverse applications, which stem from the specific geometry and electronic properties imparted by the ligand structure, demonstrating the utility of the this compound scaffold in coordination chemistry. biointerfaceresearch.com

Ruthenium Complex Catalysis in Alcohol Oxidation

Ruthenium complexes are highly effective catalysts for a variety of organic transformations, including the oxidation of alcohols to aldehydes and ketones. This process is a cornerstone of industrial chemistry, providing essential building blocks for fine chemicals and pharmaceuticals. nih.gov The design of the ligand coordinating the ruthenium center is crucial for achieving high catalytic activity and selectivity.

Research has demonstrated that pyridine-alkoxide ligands can support trinuclear ruthenium carbonyl clusters that exhibit excellent catalytic activity for the dehydrogenative oxidation of alcohols. nih.govrsc.orgfrontiersin.org In these systems, a pyridine-based alcohol ligand reacts with a ruthenium carbonyl precursor, such as Ru₃(CO)₁₂, to form a stable, well-defined catalytic species. rsc.orgfrontiersin.org While these specific studies utilized 6-bromopyridine alcohols, the underlying principle showcases the effectiveness of the pyridine-alkoxide motif in facilitating oxidation catalysis. nih.govrsc.org The pyridine nitrogen and the alkoxide oxygen chelate to the ruthenium centers, creating an electronically suitable environment for the catalytic cycle. rsc.org